REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([NH:10]N)[CH:6]=[CH:7][C:8]=1[Cl:9].C[CH:13](C)[CH2:14][CH2:15][C:16]([OH:18])=[O:17].[CH2:20]([OH:24])[CH2:21][CH2:22][CH3:23].[OH-].[Na+]>O>[Cl:2][C:3]1[C:8]([Cl:9])=[CH:7][CH:6]=[C:5]2[C:4]=1[C:14]([CH2:15][C:16]([O:18][CH3:20])=[O:17])=[CH:13][NH:10]2.[Cl:9][C:8]1[CH:7]=[C:6]2[C:5](=[CH:4][C:3]=1[Cl:2])[NH:10][CH:23]=[C:22]2[CH2:21][C:20]([O:17][CH2:16][CH2:15][CH2:14][CH3:13])=[O:24] |f:0.1,4.5|
|
Name
|
|
Quantity
|
5.81 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C(C=CC1Cl)NN
|
Name
|
|
Quantity
|
11.57 g
|
Type
|
reactant
|
Smiles
|
CC(CCC(=O)O)C
|
Name
|
|
Quantity
|
7.64 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was sufficiently stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a transparent solution
|
Type
|
STIRRING
|
Details
|
The mixed solution was stirred
|
Type
|
ADDITION
|
Details
|
with treating at 110 C
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the ethyl acetate phase was washed with distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
the oily substance thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by a silica gel column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=CNC2=CC=C1Cl)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.28 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=CNC2=CC1Cl)CC(=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.395 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([NH:10]N)[CH:6]=[CH:7][C:8]=1[Cl:9].C[CH:13](C)[CH2:14][CH2:15][C:16]([OH:18])=[O:17].[CH2:20]([OH:24])[CH2:21][CH2:22][CH3:23].[OH-].[Na+]>O>[Cl:2][C:3]1[C:8]([Cl:9])=[CH:7][CH:6]=[C:5]2[C:4]=1[C:14]([CH2:15][C:16]([O:18][CH3:20])=[O:17])=[CH:13][NH:10]2.[Cl:9][C:8]1[CH:7]=[C:6]2[C:5](=[CH:4][C:3]=1[Cl:2])[NH:10][CH:23]=[C:22]2[CH2:21][C:20]([O:17][CH2:16][CH2:15][CH2:14][CH3:13])=[O:24] |f:0.1,4.5|
|
Name
|
|
Quantity
|
5.81 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C(C=CC1Cl)NN
|
Name
|
|
Quantity
|
11.57 g
|
Type
|
reactant
|
Smiles
|
CC(CCC(=O)O)C
|
Name
|
|
Quantity
|
7.64 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was sufficiently stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a transparent solution
|
Type
|
STIRRING
|
Details
|
The mixed solution was stirred
|
Type
|
ADDITION
|
Details
|
with treating at 110 C
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the ethyl acetate phase was washed with distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
the oily substance thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by a silica gel column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=CNC2=CC=C1Cl)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.28 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=CNC2=CC1Cl)CC(=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.395 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |